molecular formula C13H14N2O4 B2638759 3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428378-56-6

3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2638759
CAS No.: 1428378-56-6
M. Wt: 262.265
InChI Key: GDSMJZNTWZBJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of methoxy groups and a carboxamide functional group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through a cyclization reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The oxazole ring and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-methoxyphenyl)amine
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

3-methoxy-N-[(2-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-6-4-3-5-9(10)8-14-13(16)11-7-12(18-2)15-19-11/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSMJZNTWZBJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=NO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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